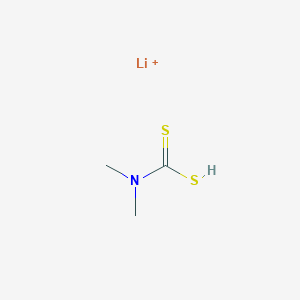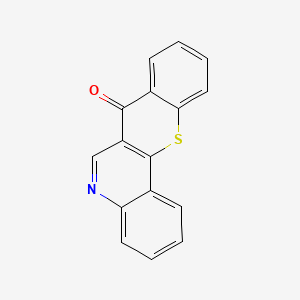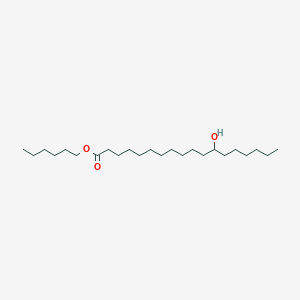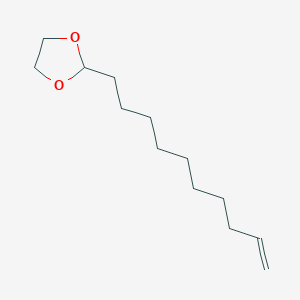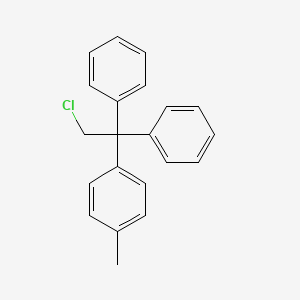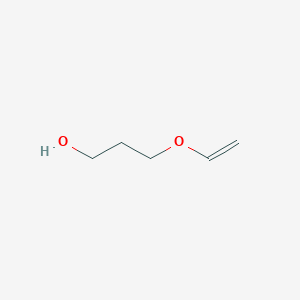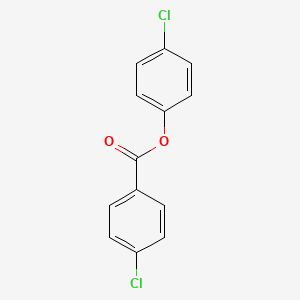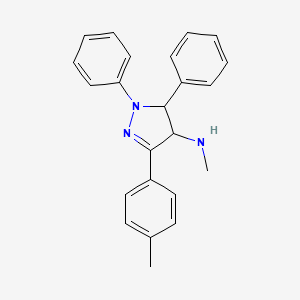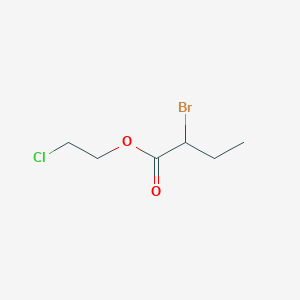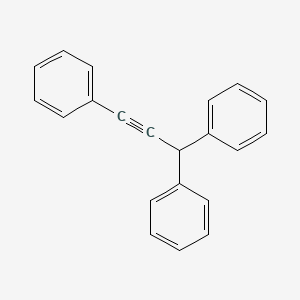
(1,3-Diphenyl-2-propynyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Diphenyl-2-propynyl)benzene is an organic compound characterized by the presence of three phenyl groups attached to a propynyl chain. This compound belongs to the class of aromatic hydrocarbons and is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diphenyl-2-propynyl)benzene typically involves the reaction of benzyl chloride with phenylacetylene in the presence of a strong base such as sodium amide. The reaction is carried out under anhydrous conditions to prevent the formation of side products. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_5\text{C}\equiv\text{CH} \rightarrow \text{C}_6\text{H}_5\text{C}\equiv\text{CCH}_2\text{C}_6\text{H}_5} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions
(1,3-Diphenyl-2-propynyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for halogenation and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylpropane.
Substitution: Formation of brominated or sulfonated derivatives.
科学研究应用
(1,3-Diphenyl-2-propynyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
作用机制
The mechanism of action of (1,3-Diphenyl-2-propynyl)benzene involves its interaction with molecular targets through its aromatic rings and triple bond. The compound can participate in π-π stacking interactions and hydrogen bonding, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzylacetylene: Similar structure but with only one phenyl group.
Diphenylacetylene: Contains two phenyl groups attached to an acetylene moiety.
Triphenylmethane: Contains three phenyl groups attached to a central carbon atom.
Uniqueness
(1,3-Diphenyl-2-propynyl)benzene is unique due to the presence of three phenyl groups and a propynyl chain, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
5467-43-6 |
|---|---|
分子式 |
C21H16 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
1,3-diphenylprop-2-ynylbenzene |
InChI |
InChI=1S/C21H16/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H |
InChI 键 |
IQLRZAPROBSSMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


